Cas no 69627-56-1 (3-cyclopropylimidazolidine-2,4-dione)
3-cyclopropylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4-IMIDAZOLIDINEDIONE, 3-CYCLOPROPYL-
- 3-Cyclopropylimidazolidine-2,4-dione
- UCA62756
- F2163-0124
- 3-cyclopropylhydantoin
- AKOS005217580
- 69627-56-1
- CKMZRUJBGDIMRP-UHFFFAOYSA-N
- EN300-76962
- SCHEMBL11410317
- 3-cyclopropylimidazolidine-2,4-dione
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- MDL: MFCD16665293
- Inchi: 1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10)
- InChI Key: CKMZRUJBGDIMRP-UHFFFAOYSA-N
- SMILES: C1(=O)NCC(=O)N1C1CC1
Computed Properties
- Exact Mass: 140.058577502Da
- Monoisotopic Mass: 140.058577502Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 49.4Ų
3-cyclopropylimidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425935-10mg |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425935-50mg |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B425935-100mg |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM416591-1g |
3-Cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95%+ | 1g |
$528 | 2024-07-24 | |
| Ambeed | A480735-1g |
3-Cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95+% | 1g |
$440.0 | 2025-04-17 | |
| Enamine | EN300-76962-0.05g |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95.0% | 0.05g |
$174.0 | 2025-02-22 | |
| Enamine | EN300-76962-0.1g |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95.0% | 0.1g |
$257.0 | 2025-02-22 | |
| Enamine | EN300-76962-0.25g |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95.0% | 0.25g |
$367.0 | 2025-02-22 | |
| Enamine | EN300-76962-0.5g |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95.0% | 0.5g |
$579.0 | 2025-02-22 | |
| Enamine | EN300-76962-1.0g |
3-cyclopropylimidazolidine-2,4-dione |
69627-56-1 | 95.0% | 1.0g |
$743.0 | 2025-02-22 |
3-cyclopropylimidazolidine-2,4-dione Suppliers
3-cyclopropylimidazolidine-2,4-dione Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-cyclopropylimidazolidine-2,4-dione
3-Cyclopropylimidazolidine-2,4-Dione: A Comprehensive Overview
The compound with CAS No. 69627-56-1, commonly referred to as 3-cyclopropylimidazolidine-2,4-dione, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazolidine derivatives, which are known for their diverse applications in drug design and materials science. The structure of 3-cyclopropylimidazolidine-2,4-dione consists of a cyclopropane ring fused to an imidazolidine backbone, which imparts unique electronic and steric properties to the molecule.
Recent studies have highlighted the potential of 3-cyclopropylimidazolidine-2,4-dione as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics and anti-inflammatory agents. The cyclopropane moiety in the molecule has been shown to enhance the stability and bioavailability of derivatives, making it a valuable building block in medicinal chemistry.
The synthesis of 3-cyclopropylimidazolidine-2,4-dione involves a multi-step process that typically includes cyclization reactions and functional group transformations. One notable approach reported in recent literature involves the use of amines and ketones under specific reaction conditions to form the imidazolidine ring system. This method has been optimized to achieve high yields and purity levels, ensuring its suitability for large-scale production.
In terms of applications, 3-cyclopropylimidazolidine-2,4-dione has found utility in both academic research and industrial settings. Its ability to act as a versatile intermediate has made it a key component in the synthesis of complex molecules with therapeutic potential. For instance, derivatives of this compound have been tested for their ability to inhibit enzymes involved in inflammatory pathways, offering promising leads for drug development.
From an environmental perspective, the synthesis and use of 3-cyclopropylimidazolidine-2,4-dione have been evaluated for their sustainability. Researchers have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with the growing demand for eco-friendly practices in the chemical industry.
In conclusion, 3-cyclopropylimidazolidine-2,4-dione (CAS No. 69627-56-1) stands out as a versatile and valuable compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and functional properties continue to attract attention from scientists worldwide, driving ongoing research into its potential uses and optimizations.
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